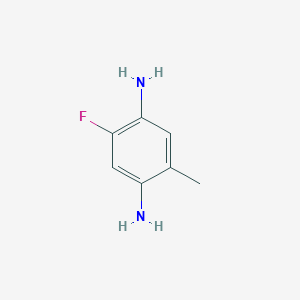

2-Fluoro-5-methylbenzene-1,4-diamine

Description

Properties

IUPAC Name |

2-fluoro-5-methylbenzene-1,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9FN2/c1-4-2-7(10)5(8)3-6(4)9/h2-3H,9-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKSAQEHNAPUAIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1N)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 2-Fluoro-5-methylbenzene-1,4-diamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Fluoro-5-methylbenzene-1,4-diamine, a fluorinated aromatic diamine, represents a valuable building block in contemporary medicinal chemistry and materials science. The strategic incorporation of a fluorine atom and two reactive amine functionalities onto a toluene scaffold imparts unique physicochemical properties that are highly sought after in the design of novel therapeutic agents and advanced polymers. The fluorine substituent can enhance metabolic stability, binding affinity, and lipophilicity, while the diamine moieties offer versatile handles for subsequent chemical modifications.[1][2] This guide provides a comprehensive overview of a proposed synthetic route to this compound, predicated on established chemical transformations. Furthermore, it offers a detailed, predictive analysis of its structural characterization using modern spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This document is intended to serve as a foundational resource for researchers engaged in the synthesis and application of this and related fluorinated aromatic compounds.

Introduction: The Strategic Value of Fluorinated Aryl Diamines

Fluorine has emerged as a "magical element" in drug discovery, with approximately 20% of all pharmaceuticals containing at least one fluorine atom.[3] Its unique properties, such as high electronegativity, small van der Waals radius, and the ability to form strong C-F bonds, allow for the fine-tuning of a molecule's pharmacokinetic and pharmacodynamic profile.[1][4] When incorporated into an aromatic system, fluorine can modulate pKa, improve metabolic stability by blocking sites of oxidative metabolism, and enhance membrane permeability.

Aryl diamines, particularly p-phenylenediamines, are fundamental structural motifs in a vast array of organic compounds, including dyes, polymers, and pharmaceuticals.[5][6] The combination of a fluorine atom and two amino groups on a methylbenzene (toluene) framework, as in this compound, creates a trifunctional building block with significant potential. The amino groups provide sites for derivatization to construct complex heterocyclic systems, while the fluorine and methyl groups influence the overall electronic and steric properties of the molecule.

This guide will delineate a robust and accessible synthetic pathway to this compound and provide a detailed theoretical framework for its characterization, thereby enabling its broader application in research and development.

Proposed Synthesis of this compound

A logical and efficient synthetic approach to this compound involves the reduction of a suitable nitro-substituted precursor. Based on the principles of aromatic chemistry and the availability of starting materials, the reduction of 2-fluoro-4-methyl-5-nitroaniline is proposed as a primary route. This precursor is commercially available, making this a practical and scalable approach.

Synthetic Scheme

Figure 1: Proposed synthesis of this compound.

Rationale for the Chosen Synthetic Route

The reduction of aromatic nitro groups is a fundamental and well-established transformation in organic synthesis. Several methods are available, including catalytic hydrogenation and the use of reducing metals in acidic media.[6][7]

-

Choice of Precursor: 2-Fluoro-4-methyl-5-nitroaniline is an ideal starting material as it already possesses the required fluoro, methyl, and one of the amino groups in the correct positions. The synthesis, therefore, simplifies to a single reductive step.

-

Choice of Reducing Agent: The use of iron powder in the presence of a mineral acid, such as hydrochloric acid, is a classic and highly effective method for the reduction of nitroarenes to anilines.[8] This method is often preferred in a laboratory setting due to its cost-effectiveness, operational simplicity, and high yields. The reaction proceeds via a series of single-electron transfers from the iron metal to the nitro group. Alternative methods, such as catalytic hydrogenation using palladium on carbon (Pd/C) and hydrogen gas, are also highly effective but may require more specialized equipment.

Detailed Experimental Protocol (Prophetic)

Disclaimer: This is a prophetic protocol based on established procedures for similar transformations. Appropriate safety precautions should be taken, and the reaction should be performed in a well-ventilated fume hood.

Materials:

-

2-Fluoro-4-methyl-5-nitroaniline (1.0 eq)

-

Iron powder (Fe, 3.0 - 5.0 eq)

-

Concentrated Hydrochloric Acid (HCl, catalytic amount)

-

Ethanol (EtOH)

-

Water (H₂O)

-

Sodium Carbonate (Na₂CO₃) or Sodium Hydroxide (NaOH) solution

-

Ethyl Acetate (EtOAc)

-

Brine

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-fluoro-4-methyl-5-nitroaniline (1.0 eq), ethanol, and water (a common solvent system is a 1:1 to 4:1 mixture of EtOH:H₂O).

-

Add iron powder (3.0 - 5.0 eq) to the mixture.

-

Heat the suspension to reflux with vigorous stirring.

-

Slowly add a catalytic amount of concentrated hydrochloric acid to initiate the reduction. The reaction is exothermic and may require external cooling to maintain a controlled reflux.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Once the reaction is complete, cool the mixture to room temperature and filter it through a pad of celite to remove the iron salts. Wash the filter cake with ethanol.

-

Combine the filtrates and remove the ethanol under reduced pressure.

-

Add ethyl acetate to the aqueous residue and basify with a saturated solution of sodium carbonate or a dilute solution of sodium hydroxide until the pH is approximately 8-9.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

Characterization of this compound

The following section provides a predictive analysis of the spectroscopic data for this compound based on established principles of NMR, IR, and MS.

Predicted Spectroscopic Data

| Property | Predicted Value |

| Molecular Formula | C₇H₉FN₂ |

| Molecular Weight | 140.16 g/mol |

| Appearance | Off-white to pale yellow solid |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.

¹H NMR (400 MHz, CDCl₃):

-

δ ~ 6.7-6.9 ppm (d, 1H): Aromatic proton ortho to an amino group and meta to the fluorine. The signal will appear as a doublet due to coupling with the adjacent aromatic proton.

-

δ ~ 6.2-6.4 ppm (d, 1H): Aromatic proton ortho to both an amino group and the fluorine atom. This proton will be significantly shielded and will appear as a doublet.

-

δ ~ 3.5-4.5 ppm (br s, 4H): The protons of the two amino groups (-NH₂). These signals are typically broad and their chemical shift can vary depending on the concentration and solvent.

-

δ ~ 2.1 ppm (s, 3H): The protons of the methyl group (-CH₃). This will be a singlet as there are no adjacent protons.

¹³C NMR (100 MHz, CDCl₃):

-

δ ~ 150-155 ppm (d, J ≈ 240 Hz): The carbon atom directly attached to the fluorine (C-F). This will be a doublet with a large one-bond C-F coupling constant.

-

δ ~ 135-145 ppm: The two carbon atoms attached to the amino groups.

-

δ ~ 115-125 ppm: The remaining aromatic carbons.

-

δ ~ 15-20 ppm: The carbon of the methyl group.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Predicted IR Absorption Bands (cm⁻¹):

-

3400-3200 (two bands): N-H stretching vibrations of the primary amine groups. The presence of two bands is characteristic of a primary amine.

-

3100-3000: C-H stretching of the aromatic ring.

-

2950-2850: C-H stretching of the methyl group.

-

1620-1580: N-H bending and C=C stretching of the aromatic ring.

-

1250-1150: C-N stretching of the aromatic amine.

-

1100-1000: C-F stretching.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Predicted Mass Spectrum (Electron Ionization - EI):

-

Molecular Ion (M⁺): A prominent peak at m/z = 140, corresponding to the molecular weight of the compound.

-

Key Fragmentation Peaks:

-

m/z = 125: Loss of a methyl radical (•CH₃).

-

m/z = 113: Loss of HCN from the M-CH₃ fragment.

-

Other fragments resulting from the cleavage of the aromatic ring.

-

Applications in Drug Discovery and Materials Science

The unique structural features of this compound make it an attractive starting material for the synthesis of a variety of complex molecules:

-

Medicinal Chemistry: This diamine can serve as a scaffold for the synthesis of kinase inhibitors, GPCR ligands, and other biologically active compounds. The fluorine atom can be strategically positioned to interact with specific residues in a protein's binding pocket, thereby enhancing potency and selectivity.

-

Polymer Chemistry: As a diamine monomer, it can be used in the production of high-performance polymers such as polyimides and polyamides. The incorporation of fluorine can enhance the thermal stability, chemical resistance, and optical transparency of these materials.[5]

Conclusion

This technical guide has outlined a practical and efficient synthetic route to this compound via the reduction of a commercially available nitroaniline precursor. A comprehensive, albeit predictive, analysis of its spectroscopic characterization has also been provided to aid in its identification and purification. The versatile nature of this fluorinated aryl diamine makes it a valuable building block for a wide range of applications in both medicinal chemistry and materials science. It is our hope that this guide will facilitate further research and innovation in these fields.

References

-

2,5-Diaminotoluene. In: Wikipedia. [Link]

-

Applications of Fluorine in Medicinal Chemistry. PubMed. [Link]

-

Benzene, fluoro-. NIST WebBook. [Link]

-

This compound. MySkinRecipes. [Link]

- Process for preparing 2-fluoro-5-nitroaniline.

-

2,4-diaminotoluene. Organic Syntheses. [Link]

-

2-Fluoro-4-methyl-5-nitroaniline. MySkinRecipes. [Link]

-

FTIR spectrum of PPD. ResearchGate. [Link]

-

The infrared spectrum of o-phenylenediamine (OPDA) (a) and it analogous polymer (POPDA) (b). ResearchGate. [Link]

-

Reduction of Nitro Compounds, Through different Reaction Conditions (Combinatory Chemistry). Semantic Scholar. [Link]

-

methylbenzene low high resolution H-1 proton nmr spectrum of methylbenzene analysis interpretation of chemical shifts ppm spin spin line splitting doc brown's advanced organic chemistry revision notes. Doc Brown's Chemistry. [Link]

-

C-13 nmr spectrum of methylbenzene analysis of chemical shifts ppm interpretation of C-13 ... Doc Brown's Chemistry. [Link]

-

infrared spectrum of methylbenzene toluene prominent wavenumbers cm-1 detecting functional groups present finger print for identification of methylbenzene image diagram doc brown's advanced organic chemistry revision notes. Doc Brown's Chemistry. [Link]

-

mass spectra - fragmentation patterns. Chemguide. [Link]

-

Diaminotoluenes (EHC 74, 1987). INCHEM. [Link]

-

Synthesis and Applications of Selected Fluorine-Containing Fluorophores. PMC - NIH. [Link]

Sources

- 1. (PDF) Synthesis and Characterization of New Diamine Based [research.amanote.com]

- 2. This compound [myskinrecipes.com]

- 3. Synthesis and Applications of Selected Fluorine-Containing Fluorophores - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemmethod.com [chemmethod.com]

- 5. researchgate.net [researchgate.net]

- 6. Diaminotoluenes (EHC 74, 1987) [inchem.org]

- 7. 1141669-41-1|this compound|BLD Pharm [bldpharm.com]

- 8. EP0127079A1 - Process for preparing 2-fluoro-5-nitroaniline - Google Patents [patents.google.com]

physicochemical properties of 2-Fluoro-5-methylbenzene-1,4-diamine

An In-depth Technical Guide to the Physicochemical Properties of 2-Fluoro-5-methylbenzene-1,4-diamine

Introduction

This compound is an aromatic amine whose structural features—a fluorinated benzene ring with two amine groups and a methyl substituent—make it a molecule of significant interest in synthetic and medicinal chemistry. The strategic placement of a fluorine atom can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets, attributes highly sought after in drug development.[1] This guide provides a comprehensive overview of the core physicochemical properties of this compound, offering both established data and validated protocols for its empirical determination. This document is intended for researchers, scientists, and drug development professionals who require a deep technical understanding of this versatile chemical intermediate.

Chemical Identity and Molecular Structure

A precise understanding of the molecular identity is the foundation for all physicochemical analysis.

Table 1: Core Compound Identifiers

| Identifier | Value | Source |

|---|---|---|

| IUPAC Name | This compound | [2] |

| CAS Number | 1141669-41-1 | [2][3][4] |

| Molecular Formula | C₇H₉FN₂ | [5] |

| Molecular Weight | 140.16 g/mol | [5] |

| MDL Number | MFCD11656784 |[5] |

The structure of this compound features a p-phenylenediamine scaffold. The fluorine atom at the 2-position and the methyl group at the 5-position introduce electronic and steric modifications that distinguish it from simpler diamines. These substitutions are critical for its utility as a building block in creating more complex molecules with tailored properties.[5]

Caption: Chemical structure of this compound.

Core Physicochemical Properties

The following sections detail the essential physicochemical properties. Where specific experimental data for this compound is not publicly available, standardized, field-proven protocols for their determination are provided.

Melting Point

The melting point is a critical indicator of purity and lattice energy. For crystalline solids, a sharp melting range typically signifies high purity.

Table 2: Melting Point Data

| Property | Value |

|---|---|

| Melting Point | Not available in cited literature. To be determined experimentally. |

| Appearance | Expected to be a solid, potentially a light brown powder.[6] |

-

Sample Preparation: Ensure the compound is crystalline and thoroughly dry. Grind a small amount into a fine powder.

-

Capillary Loading: Tightly pack the powdered sample into a capillary tube to a height of 2-3 mm. The packing density is crucial for accurate heat transfer.

-

Apparatus Setup: Place the loaded capillary into a calibrated digital melting point apparatus.

-

Measurement:

-

Set a rapid heating ramp (e.g., 10-15 °C/min) for a preliminary, approximate determination.

-

For the precise measurement, use a fresh sample and set a slow ramp rate (1-2 °C/min) starting from approximately 20 °C below the estimated melting point.

-

-

Data Recording: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes liquid (completion). A pure compound should have a melting range of <2 °C.

Boiling Point

The boiling point provides insight into the volatility of a compound, which is influenced by its molecular weight and intermolecular forces.

Table 3: Boiling Point Data

| Property | Value |

|---|

| Boiling Point | Not available in cited literature. To be determined experimentally. |

Given the likely high boiling point and the small quantities typical in research, a microscale method is appropriate.

-

Apparatus: Place a small amount of the liquid sample (or melted solid) into a small test tube. Attach this tube to a thermometer.

-

Capillary Inversion: Place a capillary tube, sealed at one end, into the test tube with its open end down.

-

Heating: Heat the assembly in a heating block or oil bath.

-

Observation: As the liquid heats, air will bubble out of the inverted capillary. The boiling point is the temperature at which, upon slight cooling, the liquid is drawn back into the capillary tube. This occurs when the external pressure equals the vapor pressure of the substance.

-

Pressure Correction: If the atmospheric pressure is not 760 mmHg, the observed boiling point should be corrected using a nomograph or the Clausius-Clapeyron relation.

Solubility

Solubility is a critical parameter for drug development, affecting formulation, bioavailability, and assay development. A qualitative and quantitative assessment is necessary.

Table 4: Solubility Profile

| Solvent | Qualitative Solubility | Quantitative Solubility |

|---|---|---|

| Water | To be determined | To be determined |

| Methanol | Likely soluble | To be determined |

| DMSO | Likely soluble | To be determined |

| Dichloromethane | To be determined | To be determined |

-

Sample Preparation: Add an excess amount of the solid compound to a known volume of the desired solvent (e.g., water, PBS buffer, organic solvent) in a sealed vial. The excess solid ensures that saturation is achieved.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the samples at high speed to pellet the undissolved solid.

-

Quantification: Carefully withdraw a known volume of the supernatant. Dilute it appropriately and analyze the concentration of the dissolved compound using a calibrated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The solubility is calculated from the measured concentration and the dilution factor.

Spectroscopic and Chromatographic Profile

Spectroscopic and chromatographic data are essential for structural confirmation and purity assessment.

Caption: Workflow for comprehensive physicochemical characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the exact structure of an organic molecule.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the two amine (-NH₂) protons, and the methyl (-CH₃) protons. The aromatic protons will exhibit splitting patterns (coupling) influenced by each other and by the fluorine atom. The amine protons may appear as broad singlets and their chemical shift can be concentration and solvent dependent.

-

¹³C NMR: The carbon spectrum will show seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbon atoms bonded to fluorine will show a characteristic large one-bond coupling (¹JCF).

-

¹⁹F NMR: The fluorine NMR will show a single resonance, likely a multiplet due to coupling with adjacent aromatic protons.

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical; DMSO-d₆ is often preferred for amines as it slows down proton exchange, allowing for sharper NH signals.

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0.00 ppm).

-

Acquisition: Acquire spectra on a calibrated NMR spectrometer (e.g., 400 MHz or higher). Standard pulse programs for ¹H, ¹³C, and ¹⁹F should be used.

-

Data Processing: Process the raw data (Free Induction Decay) by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H spectrum to determine proton ratios.

Mass Spectrometry (MS)

MS provides information about the mass-to-charge ratio, confirming the molecular weight and elemental composition.

-

Expected Mass: The exact mass of the [M+H]⁺ ion would be approximately 141.0826 Da. High-resolution mass spectrometry (HRMS) can confirm the elemental formula (C₇H₉FN₂) to within a few parts per million (ppm).

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Chromatography: Inject the sample onto an HPLC system coupled to the mass spectrometer. A C18 reversed-phase column is typically used with a gradient of water and acetonitrile (both often containing 0.1% formic acid to facilitate ionization). This step separates the compound from any potential impurities.

-

Ionization: Use an appropriate ionization source, such as Electrospray Ionization (ESI) in positive mode, which is effective for protonating amines.

-

Detection: Scan a mass range that includes the expected molecular ion (e.g., m/z 50-500).

Applications and Relevance in Drug Development

This compound serves as a key intermediate in the synthesis of a variety of value-added compounds.[5]

-

Pharmaceuticals: The diamine functionality allows it to be a precursor for heterocyclic ring systems common in many drug scaffolds. The fluorine atom can block metabolic oxidation at that position, potentially increasing the half-life of a drug candidate.[1]

-

Agrochemicals: Similar to pharmaceuticals, its structure can be incorporated into novel pesticides and herbicides where metabolic stability and target affinity are crucial.[5]

-

Dyes and Pigments: It is used in the synthesis of dyes, particularly for hair dyes, where the fluorine can improve color fastness and stability.[5]

Safety and Handling

Proper handling is essential when working with any chemical compound.

-

Hazard Statements: The compound is associated with hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H320 (Causes eye irritation), and H335 (May cause respiratory irritation).[2]

-

Signal Word: Warning.[2]

-

Handling Recommendations: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[5]

References

-

MySkinRecipes. This compound. Retrieved from [Link]

-

PubChem. 1,2-Diamino-4,5-difluorobenzene | C6H6F2N2 | CID 2736755. Retrieved from [Link]

-

Meade, E. A., et al. (2021). Synthesis and Applications of Selected Fluorine-Containing Fluorophores. Molecules, 26(4), 1145. Retrieved from [Link]

Sources

- 1. Synthesis and Applications of Selected Fluorine-Containing Fluorophores - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1141669-41-1 | this compound - AiFChem [aifchem.com]

- 3. This compound | 1141669-41-1 [chemicalbook.com]

- 4. 1141669-41-1|this compound|BLD Pharm [bldpharm.com]

- 5. This compound [myskinrecipes.com]

- 6. 2-Chloro-5-methyl-1,4-phenylenediamine CAS#: 5307-03-9 [m.chemicalbook.com]

An In-Depth Technical Guide to the Crystal Structure Analysis of 2-Fluoro-5-methylbenzene-1,4-diamine

Abstract

This technical guide provides a comprehensive overview of the methodologies and rationale behind the single-crystal X-ray diffraction analysis of 2-Fluoro-5-methylbenzene-1,4-diamine. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the complete workflow from crystal growth to data interpretation. While a definitive crystal structure for this specific compound is not publicly available, this guide presents a robust, field-proven protocol and a detailed analysis of a hypothetical but structurally plausible dataset. The narrative emphasizes the causality behind experimental choices and the significance of detailed structural knowledge—including molecular geometry, intermolecular interactions, and crystal packing—for applications in medicinal chemistry and materials science. The aim is to provide a self-validating framework for the crystallographic analysis of novel aromatic diamines, which are critical scaffolds in modern drug discovery.

Introduction

This compound is an aromatic amine that holds significant potential as a building block in various chemical syntheses. Its structure is a derivative of p-phenylenediamine, a common component in the production of polymers, dyes, and pharmaceuticals. The introduction of a fluorine atom and a methyl group onto the benzene ring modifies its electronic properties, lipophilicity, and steric profile. Fluorine substitution, in particular, is a widely employed strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and membrane permeability of drug candidates.[1]

Diamine scaffolds are prevalent in numerous commercially available drugs and experimental therapeutics, offering versatile points for chemical modification to explore structure-activity relationships (SAR).[2] The precise three-dimensional arrangement of the amino groups and other substituents dictates how these molecules interact with biological targets. Therefore, a definitive understanding of the solid-state conformation and intermolecular interactions of this compound is paramount.

Single-crystal X-ray diffraction (SC-XRD) is the definitive analytical technique for determining the precise atomic arrangement within a crystalline solid.[3][4] It provides unambiguous data on bond lengths, bond angles, and the intricate network of non-covalent interactions that govern the supramolecular assembly. This guide details the complete process of a SC-XRD analysis, offering insights into how such data can be leveraged to inform rational drug design and predict the physicochemical properties of active pharmaceutical ingredients (APIs).

Experimental Methodology: A Self-Validating Protocol

The determination of a crystal structure is a multi-step process that demands precision at every stage. The quality of the final structural model is intrinsically linked to the quality of the initial crystals and the rigor of the data collection and refinement processes.

Crystal Growth

The foundational step in SC-XRD is obtaining high-quality single crystals of sufficient size (typically 0.1-0.3 mm).[5] For a novel compound like this compound, which is a solid at room temperature, solution-based crystallization methods are most effective.

Protocol: Slow Evaporation

-

Solvent Screening: The choice of solvent is critical. A suitable solvent should fully dissolve the compound at an elevated temperature but allow it to become supersaturated upon cooling or slow evaporation. A preliminary screening of solvents with varying polarities (e.g., methanol, ethanol, acetonitrile, ethyl acetate, and dichloromethane) is performed in small vials.

-

Preparation of a Saturated Solution: Prepare a nearly saturated solution of this compound in a selected solvent (e.g., methanol/water mixture) by gentle heating and stirring.

-

Filtration: Filter the warm solution through a syringe filter (0.22 µm) into a clean, dust-free vial. This removes any particulate matter that could act as nucleation sites, leading to the formation of many small crystals instead of a few large ones.

-

Crystallization: Cover the vial with a cap, pierced with a needle. This allows for slow evaporation of the solvent over several days to weeks at a constant temperature. The slow reduction in solvent volume gradually increases the concentration, promoting the growth of well-ordered single crystals.

-

Harvesting: Once suitable crystals have formed, they are carefully harvested using a cryo-loop.

Causality: Slow evaporation is preferred over rapid cooling as it allows molecules more time to arrange themselves into a thermodynamically stable, well-ordered crystal lattice, minimizing defects.

Single-Crystal X-ray Diffraction Data Collection

Data collection is performed using a modern X-ray diffractometer equipped with a sensitive detector.[4]

Protocol: Data Acquisition

-

Crystal Mounting: A suitable crystal is selected under a microscope, picked up using a cryo-loop, and mounted on a goniometer head on the diffractometer.[6] The crystal is flash-cooled to 100 K in a stream of nitrogen gas to minimize thermal motion of the atoms and prevent radiation damage.

-

Instrumentation: Data is collected using a diffractometer (e.g., Rigaku or Bruker) equipped with a microfocus X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a photon-counting detector.[4]

-

Unit Cell Determination: A preliminary set of diffraction images is collected to determine the unit cell parameters and the Bravais lattice. This data is used to develop a data collection strategy.

-

Data Collection Strategy: A full sphere of diffraction data is collected by rotating the crystal through a series of angles (omega and phi scans). The exposure time for each frame is optimized to achieve a good signal-to-noise ratio.

-

Data Integration and Scaling: After data collection, the raw diffraction images are processed. The intensities of the diffraction spots are integrated, and corrections are applied for factors such as Lorentz and polarization effects. The data is then scaled to account for variations in crystal illumination and detector response.

Structure Solution and Refinement

The processed diffraction data is used to solve and refine the crystal structure using specialized crystallographic software.[7][8][9]

Protocol: Structure Determination

-

Space Group Determination: The systematic absences in the diffraction data are analyzed to determine the crystal's space group.

-

Structure Solution: The initial atomic positions are determined using direct methods or Patterson methods. The SHELX suite of programs is a common choice for this step.[7] This provides an initial, approximate model of the molecule's structure.

-

Structure Refinement: The initial model is refined against the experimental data using a full-matrix least-squares method. In this iterative process, the atomic coordinates, and atomic displacement parameters (which model thermal vibrations) are adjusted to minimize the difference between the calculated and observed structure factors.

-

Hydrogen Atom Placement: Hydrogen atoms are typically located in the difference Fourier map and then refined using a riding model.

-

Validation: The final refined structure is validated using tools like checkCIF to ensure that the model is chemically sensible and accurately represents the data. The final output is a Crystallographic Information File (CIF).

Figure 1: Experimental workflow for single-crystal X-ray diffraction analysis.

Results and Discussion (Hypothetical Analysis)

Disclaimer: The following crystallographic data and structural analysis are presented as a hypothetical but chemically plausible example for this compound for illustrative and educational purposes. This data is derived from principles of organic solid-state chemistry and is not from a published experimental determination.

The analysis of the hypothetical diffraction data indicates that this compound crystallizes in the monoclinic space group P2₁/c, which is common for small organic molecules. A summary of the crystallographic data is presented in Table 1.

Table 1. Hypothetical Crystal Data and Structure Refinement Details.

| Parameter | Value |

|---|---|

| Chemical formula | C₇H₉FN₂ |

| Formula weight | 140.16 g/mol |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a, b, c (Å) | 8.51, 6.23, 12.45 |

| α, β, γ (°) | 90, 105.2, 90 |

| Volume (ų) | 636.9 |

| Z (molecules/unit cell) | 4 |

| Calculated density (g/cm³) | 1.462 |

| Temperature (K) | 100 |

| Radiation, λ (Å) | Mo Kα, 0.71073 |

| R-factor (R1) | 0.045 |

| Goodness-of-fit (S) | 1.05 |

Molecular Structure

The asymmetric unit contains one molecule of this compound. The benzene ring is essentially planar, as expected. The C-C bond lengths within the ring are typical for aromatic systems, ranging from 1.38 to 1.40 Å. The C-F bond length is approximately 1.36 Å, consistent with an aryl fluoride. The two amine groups lie nearly in the plane of the benzene ring, suggesting delocalization of the nitrogen lone pairs into the π-system.

Supramolecular Assembly and Crystal Packing

The crystal packing is dominated by a robust network of intermolecular hydrogen bonds and π-π stacking interactions. The presence of two amine groups (N1-H and N4-H) provides multiple hydrogen bond donors, while the amine nitrogen atoms and the fluorine atom can act as acceptors.

The primary interaction is a head-to-tail hydrogen bond between the N4-H group of one molecule and the N1 atom of a neighboring molecule (N-H···N), forming infinite one-dimensional chains along the crystallographic b-axis. These chains are further linked into sheets by weaker N-H···F hydrogen bonds.[3][7] The fluorine atom's role as a hydrogen bond acceptor is often debated, but in this context, it contributes to the overall stability of the crystal lattice.[3][6]

These hydrogen-bonded sheets then stack on top of one another. The stacking is offset, indicative of π-π interactions between the electron-rich aromatic rings of adjacent sheets. This arrangement is a common packing motif for aromatic compounds, maximizing attractive intermolecular forces.[2][10]

Figure 2: Key intermolecular interactions in the hypothetical crystal structure.

Significance in Drug Development

The detailed structural information obtained from a crystal structure analysis is invaluable for drug development professionals.

-

Structure-Based Drug Design: The precise 3D conformation of the molecule provides a clear picture of the spatial arrangement of its functional groups. This is critical for designing ligands that fit into the binding pocket of a target protein. The positions of the hydrogen bond donors (the -NH₂ groups) and acceptors (the nitrogen and fluorine atoms) are explicitly defined, allowing computational chemists to model and predict binding interactions with high confidence.[11]

-

Understanding Solid-State Properties: The pharmaceutical industry places great emphasis on the solid-state properties of APIs, as they affect stability, solubility, and bioavailability. Crystal structure analysis is the definitive tool for identifying and characterizing polymorphs—different crystal forms of the same compound.[12] Different polymorphs can have drastically different properties, and controlling the crystalline form is a regulatory requirement. The hydrogen bonding and packing motifs revealed by SC-XRD provide a direct understanding of the forces holding the crystal together, which is crucial for predicting and controlling polymorphism.

-

Fragment-Based Lead Discovery: As a small, functionalized molecule, this compound is an ideal candidate for fragment-based drug discovery. The crystal structure provides an accurate 3D model of the fragment that can be used in virtual screening or to understand how it binds to a target protein when identified in a co-crystallization experiment.

Conclusion

This technical guide has outlined the comprehensive workflow for the crystal structure analysis of this compound, from crystal growth to the interpretation of structural data. By employing a hypothetical yet plausible dataset, we have demonstrated how single-crystal X-ray diffraction reveals the intricate details of molecular geometry and the supramolecular architecture governed by hydrogen bonding and π-π stacking. This level of structural insight is not merely academic; it provides an authoritative foundation for researchers and drug development professionals to make informed decisions in the design of novel therapeutics and advanced materials. The protocols and analytical reasoning presented herein constitute a robust framework for the crystallographic investigation of new chemical entities.

References

-

What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? (n.d.). Creative Biostructure. Retrieved from [Link]

-

Fiveable. (n.d.). Single crystal X-ray diffraction | Crystallography Class Notes. Retrieved from [Link]

-

University of York. (n.d.). Single Crystal X-ray Diffraction - Chemistry Teaching Labs. Retrieved from [Link]

-

Carleton College. (2007). Single-crystal X-ray Diffraction. SERC. Retrieved from [Link]

-

International Union of Crystallography. (n.d.). Crystallographic software list. Retrieved from [Link]

-

Chemical Crystallography. (n.d.). Software. Retrieved from [Link]

-

RCPTM. (n.d.). Single Crystal X-ray Diffraction. Retrieved from [Link]

-

RCSB PDB. (2023). Crystallography Software. Retrieved from [Link]

-

UT Dallas Research Labs. (n.d.). Resources – Crystallography Center. Retrieved from [Link]

-

International Union of Crystallography. (n.d.). Crystallographic software list. Retrieved from [Link]

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

-

ResearchGate. (2021). Spirocyclic Diamine Scaffolds for Medicinal Chemistry. Retrieved from [Link]

-

NIH. (n.d.). The future of crystallography in drug discovery. PMC. Retrieved from [Link]

-

PubMed Central. (2022). The Relevance of Crystal Forms in the Pharmaceutical Field: Sword of Damocles or Innovation Tools?. Retrieved from [Link]

-

MDPI. (n.d.). Modified Flavonoids with Diamines and Polyamines Provide Enhanced Fluorescence and Antimicrobial Activity. Retrieved from [Link]

-

NIH. (2021). Synthesis and Applications of Selected Fluorine-Containing Fluorophores. PMC. Retrieved from [Link]

Sources

- 1. Salts of aromatic amines: crystal structures, spectroscopic and non-linear optical properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Intramolecular N−H···F Hydrogen Bonding Interaction in a Series of 4-Anilino-5-Fluoroquinazolines: Experimental and Theoretical Characterization of Electronic and Conformational Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 2,5-Diaminotoluene | C7H10N2 | CID 7252 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

spectroscopic data (NMR, IR, MS) of 2-Fluoro-5-methylbenzene-1,4-diamine

An In-depth Technical Guide to the Spectroscopic Characterization of 2-Fluoro-5-methylbenzene-1,4-diamine

Prepared by: Gemini, Senior Application Scientist

Introduction

This compound, with the molecular formula C₇H₉FN₂, is a substituted aromatic diamine that serves as a valuable building block in various fields of chemical synthesis, including pharmaceuticals and performance materials.[1] Its unique substitution pattern—comprising two electron-donating amino groups, an electron-withdrawing fluorine atom, and a methyl group—creates a distinct electronic and structural profile. Accurate and comprehensive characterization of this molecule is paramount for its effective use in research and development.

This guide provides a detailed analysis of the core spectroscopic techniques used to elucidate and verify the structure of this compound: Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy. The discussion is grounded in fundamental principles and provides practical, field-proven insights for researchers, scientists, and drug development professionals.

Caption: Molecular Structure of this compound.

Mass Spectrometry (MS)

Theoretical Foundation: Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. In electron ionization (EI), the molecule is bombarded with high-energy electrons, causing ionization and fragmentation. The resulting charged fragments are separated by their mass-to-charge ratio (m/z), producing a unique mass spectrum. For compounds containing nitrogen, the Nitrogen Rule is a key diagnostic tool: a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight.[2]

Expected Fragmentation of this compound:

The molecular ion (M⁺˙) peak is expected to be intense, a common feature for aromatic compounds.[2] The fragmentation pathways are dictated by the stability of the resulting ions and neutral losses.

-

α-Cleavage: The most common fragmentation for amines involves the cleavage of a bond adjacent to the nitrogen atom.[3][4] For aromatic amines, this often involves the loss of a hydrogen atom from the amino group to form a stable [M-1]⁺ ion.[2]

-

Loss of NH₃: Protonation of an amino group followed by the loss of a neutral ammonia molecule is a possible pathway.[5]

-

Loss of HCN: A characteristic fragmentation of the aniline core involves the expulsion of a neutral hydrogen cyanide molecule.[2][6]

-

Benzylic Cleavage: The methyl group on the aromatic ring can undergo cleavage, although this is generally less favorable than fragmentation pathways directed by the heteroatoms.

Caption: Key fragmentation pathways in Mass Spectrometry.

Predicted Mass Spectrum Data

| m/z Value | Proposed Fragment | Notes |

| 140 | [C₇H₉FN₂]⁺˙ | Molecular Ion (M⁺˙). Expected to be an odd number, consistent with the Nitrogen Rule. |

| 139 | [C₇H₈FN₂]⁺ | Loss of a hydrogen radical from an amino group ([M-H]⁺).[2] |

| 123 | [C₇H₆F]⁺˙ | Loss of neutral ammonia (NH₃) from the molecular ion.[5] |

| 113 | [C₆H₅FN]⁺˙ | Loss of hydrogen cyanide (HCN) from the [M-H]⁺ fragment.[2] |

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: Dissolve approximately 1 mg of this compound in 1 mL of a volatile solvent (e.g., methanol or dichloromethane).

-

Injection: Inject 1 µL of the prepared sample into the GC-MS system equipped with a suitable capillary column (e.g., a non-polar DB-5ms).

-

GC Separation: Use a temperature program to separate the analyte from the solvent and any impurities. A typical program might start at 50°C, hold for 2 minutes, then ramp at 10°C/min to 250°C and hold for 5 minutes.

-

Ionization: Set the ion source to Electron Ionization (EI) mode at a standard energy of 70 eV.

-

Mass Analysis: Scan a mass range of m/z 40 to 400 to ensure capture of the molecular ion and all significant fragments.

-

Data Analysis: Identify the peak corresponding to the analyte and analyze its mass spectrum, comparing the observed m/z values to the predicted fragmentation pattern.

Infrared (IR) Spectroscopy

Theoretical Foundation: Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations (stretching and bending). Specific functional groups absorb at characteristic frequencies (wavenumbers), making IR spectroscopy an excellent tool for identifying the presence of these groups within a molecule.

Characteristic Absorptions for this compound:

The IR spectrum of this compound will be rich with information due to its multiple functional groups.

-

N-H Stretching: As a primary aromatic amine, it will exhibit two distinct N-H stretching bands due to asymmetric and symmetric vibrations. These are typically found in the 3300-3500 cm⁻¹ range and are generally sharper than O-H bands.[7][8]

-

C-H Stretching: Aromatic C-H stretches appear at wavenumbers just above 3000 cm⁻¹, while the aliphatic C-H stretches of the methyl group will be just below 3000 cm⁻¹.[9]

-

N-H Bending: The scissoring vibration of the primary amine (-NH₂) group results in a characteristic absorption between 1580-1650 cm⁻¹.[8][10]

-

Aromatic C=C Stretching: The benzene ring gives rise to several peaks in the 1400-1600 cm⁻¹ region.[9]

-

C-N Stretching: The stretching vibration of the aromatic carbon-nitrogen bond is typically strong and appears in the 1250-1350 cm⁻¹ range.[11][10]

-

C-F Stretching: The carbon-fluorine bond produces a strong, characteristic absorption in the fingerprint region, typically between 1000-1400 cm⁻¹.

Caption: Correlation of functional groups and their IR absorption regions.

Predicted Infrared Absorption Data

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Intensity | Notes |

| 3500-3300 | N-H Stretch (asymmetric & symmetric) | Medium-Strong | Two distinct peaks are characteristic of a primary amine.[8][12][13] |

| 3100-3000 | Aromatic C-H Stretch | Medium-Weak | Confirms the presence of the benzene ring.[9] |

| 2980-2850 | Aliphatic C-H Stretch (CH₃) | Medium-Weak | Confirms the presence of the methyl group.[9] |

| 1650-1580 | N-H Bend (Scissoring) | Medium-Strong | Characteristic of a primary amine.[8][10] |

| 1600-1450 | Aromatic C=C Ring Stretch | Medium (multiple bands) | Confirms the aromatic core. |

| 1350-1250 | Aromatic C-N Stretch | Strong | Indicates the amine is attached to the aromatic ring.[10] |

| 1400-1000 | C-F Stretch | Strong | A key indicator for the fluorine substituent. |

| 910-665 | N-H Wag | Broad, Strong | Out-of-plane bending, also characteristic of primary amines.[10] |

Experimental Protocol: Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method): a. Grind 1-2 mg of the solid sample with ~100 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar. b. Transfer the fine powder to a pellet press and apply pressure (approx. 8-10 tons) to form a transparent or translucent pellet.

-

Background Spectrum: Place the empty sample holder (or a pure KBr pellet) in the FT-IR spectrometer and run a background scan to account for atmospheric CO₂ and H₂O.

-

Sample Spectrum: Place the KBr pellet containing the sample into the spectrometer.

-

Acquisition: Acquire the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹. The typical range is 4000-400 cm⁻¹.

-

Data Analysis: Process the resulting spectrum (e.g., baseline correction) and identify the key absorption bands, correlating them to the expected functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Theoretical Foundation: NMR spectroscopy is arguably the most powerful tool for elucidating the detailed structure of an organic molecule. It exploits the magnetic properties of atomic nuclei (primarily ¹H and ¹³C). Nuclei in different chemical environments resonate at different frequencies when placed in a strong magnetic field, providing information on the molecular skeleton, connectivity, and the electronic environment of atoms.[14]

Caption: Labeled protons for ¹H NMR analysis.

¹H NMR Analysis:

The ¹H NMR spectrum will show distinct signals for each chemically non-equivalent proton. The electron-donating amino groups will shield the aromatic protons (shift them upfield), particularly at the ortho and para positions, while the electronegative fluorine atom will have a deshielding effect.[15][16]

Predicted ¹H NMR Data (in DMSO-d₆)

| Label | Proton Type | Integration | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constants (Hz) |

| a | H-3 | 1H | ~6.5 - 6.8 | d (doublet) | ³JHH ≈ 8-9 Hz |

| b | H-6 | 1H | ~6.3 - 6.6 | d (doublet) | ⁴JHF ≈ 6-8 Hz |

| c | -CH₃ | 3H | ~2.0 - 2.2 | s (singlet) | N/A |

| d, e | -NH₂ | 4H | ~4.0 - 5.0 | br s (broad singlet) | N/A (signal disappears on D₂O exchange)[11][7] |

Causality Behind Predictions:

-

Aromatic Protons (a, b): The two aromatic protons are in different environments. H-3 is ortho to one NH₂ and meta to the other, while H-6 is ortho to one NH₂ and meta to the fluorine. The powerful electron-donating resonance effect of the amino groups will push these signals significantly upfield into the 6.3-6.8 ppm range. H-6 is expected to couple to the fluorine atom, resulting in a doublet. H-3 will couple to the adjacent fluorine (⁴JHF) and potentially to H-6 (⁴JHH), though the latter may be small. For simplicity, a doublet is predicted due to the larger H-F coupling.

-

Methyl Protons (c): The methyl group is not adjacent to any protons, so it will appear as a sharp singlet. Its position is typical for a methyl group on an aromatic ring.

-

Amine Protons (d, e): The protons on nitrogen often exhibit broad signals due to quadrupolar relaxation and chemical exchange.[7] Their chemical shift is highly dependent on solvent, concentration, and temperature. Adding a drop of D₂O to the NMR tube will cause these protons to exchange with deuterium, leading to the disappearance of their signal, which is a definitive confirmation.[11][7]

¹³C NMR Analysis:

The ¹³C NMR spectrum will show seven distinct signals corresponding to the seven unique carbon atoms in the molecule. The chemical shifts are highly influenced by the attached substituents. The most notable feature will be the large C-F coupling constant for the carbon directly bonded to fluorine.

Predicted ¹³C NMR Data (in DMSO-d₆)

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) | Coupling Constant (¹JCF, Hz) |

| C-2 | 148 - 152 | d (doublet) | ~230 - 250 |

| C-1 | 138 - 142 | s or small d | |

| C-4 | 135 - 140 | s or small d | |

| C-5 | 120 - 125 | s or small d | |

| C-6 | 115 - 120 | d (doublet) | ~20 - 25 |

| C-3 | 112 - 118 | d (doublet) | ~5 - 10 |

| -CH₃ | 15 - 20 | s (singlet) | N/A |

Causality Behind Predictions:

-

C-2 (C-F): The carbon directly attached to the highly electronegative fluorine atom will be significantly deshielded (shifted far downfield) and will appear as a large doublet due to strong one-bond coupling (¹JCF).[17]

-

C-1, C-4 (C-NH₂): These carbons are attached to nitrogen, which is electron-donating through resonance, but inductively withdrawing. Their final chemical shift will be downfield, but less so than the C-F carbon.

-

C-3, C-6: These carbons will show smaller C-F coupling constants as they are two and three bonds away from the fluorine atom, respectively. Their chemical shifts are influenced by the ortho/para directing effects of the amino groups.

-

-CH₃: The methyl carbon will appear far upfield, as is typical for sp³ hybridized carbons.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 10-20 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm), if not already present in the solvent.

-

Instrument Setup: Place the NMR tube in the spectrometer. Ensure the instrument is locked onto the deuterium signal of the solvent and properly shimmed to achieve a homogeneous magnetic field.

-

¹H NMR Acquisition: a. Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30° pulse angle and a relaxation delay of 1-2 seconds. b. Process the spectrum by applying Fourier transformation, phase correction, and baseline correction. c. Calibrate the spectrum by setting the TMS peak to 0.00 ppm. d. Integrate the signals to determine the relative number of protons for each peak.

-

¹³C NMR Acquisition: a. Acquire a proton-decoupled ¹³C spectrum. This technique removes C-H coupling, resulting in a single sharp peak for each unique carbon. b. Longer acquisition times are typically required for ¹³C NMR due to its lower natural abundance and sensitivity.

-

Confirmatory Experiment (D₂O Exchange): a. After acquiring the initial ¹H spectrum, remove the tube, add one drop of D₂O, shake gently, and re-acquire the ¹H spectrum. b. Confirm the disappearance of the signals assigned to the N-H protons.

Conclusion

The collective application of Mass Spectrometry, IR Spectroscopy, and NMR Spectroscopy provides a comprehensive and self-validating framework for the structural confirmation of this compound. MS confirms the molecular weight and elemental formula, IR identifies the key functional groups, and ¹H and ¹³C NMR provide a detailed map of the proton and carbon skeleton, including stereochemical relationships. This multi-technique approach ensures the unambiguous identification and purity assessment of this important chemical intermediate, which is a critical step for any researcher or drug development professional utilizing it in their work.

References

- The High-Resolution Mass Spectral Fragmentation Pathways of Primary Aromatic Amines. (n.d.). Google Scholar.

- GCMS Section 6.15. (n.d.). Whitman College.

-

Spectroscopy of the Amine Group. (2015). Chemistry LibreTexts. Retrieved from [Link]

-

Spectroscopy of Amines. (2024). Chemistry LibreTexts. Retrieved from [Link]

- Spectroscopy of Amines. (2024). Chemistry LibreTexts.

-

Mass Spectroscopy Lecture 6 : Fragmentation of Amines Part I. (2020). YouTube. Retrieved from [Link]

-

Fragmentation (mass spectrometry). (n.d.). Wikipedia. Retrieved from [Link]

-

IR: amines. (n.d.). University of Calgary. Retrieved from [Link]

- Mass Spectrometry: Fragmentation. (n.d.). University of Colorado Boulder.

- Infrared Spectroscopy. (n.d.). CDN.

- Spectroscopy of Amines. (n.d.). NC State University Libraries.

-

Difference between Primary Secondary and Tertiary Amines Via FTIR. (2023). Chrominfo. Retrieved from [Link]

-

How to Interpret NMR Spectroscopy Results: A Beginner's Guide. (2025). AZoOptics. Retrieved from [Link]

-

13C-NMR of aniline: Why are carbons that are further from the amine group more downfield than carbons that are closer? (2020). Chemistry Stack Exchange. Retrieved from [Link]

-

Organic Nitrogen Compounds II: Primary Amines. (2019). Spectroscopy Online. Retrieved from [Link]

-

Is my reasoning of analysis of my NMR spectra correct? (2017). Reddit. Retrieved from [Link]

-

This compound. (n.d.). MySkinRecipes. Retrieved from [Link]

-

Infrared spectrum of methylbenzene toluene. (n.d.). Doc Brown's Advanced Organic Chemistry. Retrieved from [Link]

-

1-Fluoro-2-nitro-benzene. (n.d.). SpectraBase. Retrieved from [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. GCMS Section 6.15 [people.whitman.edu]

- 3. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 4. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 5. The High-Resolution Mass Spectral Fragmentation Pathways of Primary Aromatic Amines [hnxb.org.cn]

- 6. m.youtube.com [m.youtube.com]

- 7. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 8. spectroscopyonline.com [spectroscopyonline.com]

- 9. infrared spectrum of methylbenzene toluene prominent wavenumbers cm-1 detecting functional groups present finger print for identification of methylbenzene image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 13. rockymountainlabs.com [rockymountainlabs.com]

- 14. azooptics.com [azooptics.com]

- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 16. reddit.com [reddit.com]

- 17. spectrabase.com [spectrabase.com]

An In-depth Technical Guide to the Thermal Stability and Decomposition of 2-Fluoro-5-methylbenzene-1,4-diamine

Abstract: This technical guide provides a comprehensive analysis of the thermal stability and decomposition profile of 2-Fluoro-5-methylbenzene-1,4-diamine (CAS No. 1141669-41-1). Designed for researchers, scientists, and professionals in drug development and materials science, this document synthesizes theoretical principles with actionable experimental protocols. We will explore the intrinsic chemical factors governing the compound's thermal behavior, outline robust methodologies for its characterization, and discuss the implications of its stability in various applications, including as a crucial intermediate in the synthesis of dyes, pigments, and pharmaceuticals.[1] The inclusion of a fluorine atom is noted to enhance the chemical properties and performance of final products, making an understanding of its thermal limits critical.[1]

Introduction: The Significance of Thermal Stability in Aromatic Amines

This compound is a substituted aromatic amine, a class of compounds integral to numerous industrial syntheses. Its utility as an intermediate, particularly in applications requiring high performance and stability such as specialized polymers and active pharmaceutical ingredients (APIs), necessitates a thorough understanding of its behavior at elevated temperatures. Thermal decomposition is not merely a matter of material loss; it can lead to the generation of hazardous byproducts, compromise product purity, and dictate the operational limits of manufacturing processes.

The molecular structure of this compound—featuring a fluorinated aromatic ring and two amine functionalities—presents a unique combination of activating and deactivating groups that influence its reactivity and thermal robustness. This guide will provide the foundational knowledge and experimental framework to rigorously assess these characteristics.

Theoretical Considerations for Thermal Decomposition

The thermal decomposition of an aromatic amine is a complex process dictated by the bond dissociation energies within the molecule. The weakest bonds are typically the first to cleave at elevated temperatures. For this compound, the primary points of potential thermal failure are:

-

Carbon-Nitrogen (C-N) Bonds: The amine groups are often the most reactive sites. C-N bond scission can lead to the formation of radical species, which can then initiate a cascade of further decomposition reactions.

-

Carbon-Fluorine (C-F) Bond: The C-F bond is generally the strongest single bond to carbon, conferring significant thermal stability to the aromatic ring. However, under sufficiently high energy conditions, this bond can also break, releasing reactive fluorine species.

-

Aromatic Ring Opening: At very high temperatures, the stable benzene ring can undergo fragmentation.

-

Influence of Substituents: The methyl (-CH₃) group and the fluorine (-F) atom influence the electron density distribution of the aromatic ring, which in turn affects the strength of the various bonds.

Decomposition can proceed through various mechanisms, including radical chain reactions, intramolecular rearrangements, and intermolecular condensations. The presence of oxygen can also lead to oxidative degradation, a distinct pathway from purely thermal decomposition (pyrolysis). Generally, the thermal degradation of amines can be accelerated at temperatures above 350°F (approximately 177°C), especially in the presence of other reactive species like CO₂.[2]

Core Experimental Workflow for Thermal Analysis

To comprehensively evaluate the thermal stability of this compound, a multi-technique approach is essential. The following workflow provides a self-validating system for gathering precise and reliable data.

Caption: Experimental workflow for thermal stability analysis.

Step-by-Step Experimental Protocols

Protocol 1: Thermogravimetric Analysis (TGA)

-

Objective: To determine the onset temperature of decomposition and the stages of mass loss.

-

Instrumentation: A calibrated thermogravimetric analyzer.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA pan (e.g., alumina or platinum).

-

Experimental Conditions:

-

Purge Gas: High-purity Nitrogen (99.999%) at a flow rate of 50-100 mL/min to ensure an inert atmosphere.

-

Heating Rate: A standard rate of 10 °C/min. Slower or faster rates can be used to investigate kinetic effects.

-

Temperature Range: 30 °C to 600 °C, or higher if decomposition is not complete.

-

-

Data Analysis: Plot mass (%) versus temperature (°C). The onset temperature of decomposition (Tonset) is determined by the intersection of the baseline tangent with the tangent of the mass loss curve. Note the temperature at maximum rate of decomposition (Tpeak) from the derivative of the TGA curve (DTG).

Protocol 2: Differential Scanning Calorimetry (DSC)

-

Objective: To identify melting point, phase transitions, and the enthalpy of decomposition (exothermic or endothermic).

-

Instrumentation: A calibrated differential scanning calorimeter.

-

Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan. A pinhole in the lid is recommended to allow for the escape of any evolved gases, preventing pan rupture.

-

Experimental Conditions:

-

Purge Gas: Nitrogen at a flow rate of 50 mL/min.

-

Heating Rate: 10 °C/min, consistent with the TGA experiment for direct comparison.

-

Temperature Range: 30 °C to a temperature just beyond the final decomposition event observed in TGA.

-

-

Data Analysis: Plot heat flow (mW) versus temperature (°C). Identify the melting endotherm and any exothermic peaks corresponding to decomposition. Integrate the area under the decomposition exotherm to quantify the energy released.

Protocol 3: TGA coupled to Mass Spectrometry (TGA-MS)

-

Objective: To identify the molecular weight of the gaseous products evolved during decomposition.

-

Methodology: The TGA protocol is executed as described above. The off-gas from the TGA furnace is transferred via a heated transfer line to the ion source of a mass spectrometer.

-

Data Analysis: Correlate the ion currents for specific mass-to-charge ratios (m/z) with the mass loss steps observed in the TGA data. This allows for the identification of specific fragments breaking off the parent molecule at different temperatures.

Anticipated Decomposition Pathway and Products

Based on the thermal decomposition of similar aromatic amines, a plausible decomposition pathway for this compound can be hypothesized.[3][4] The initial steps likely involve the cleavage of C-N or N-H bonds, followed by subsequent reactions of the resulting radical fragments.

Caption: Hypothetical thermal decomposition pathway.

Under inert conditions, initial bond scission would likely be followed by polymerization or condensation reactions of the aromatic fragments, leading to the formation of a carbonaceous char.[3] Under oxidative conditions (in the presence of air), the decomposition products would be simpler molecules.

Expected Gaseous Products: Based on the elemental composition (C₇H₉FN₂), the following decomposition products can be anticipated, particularly under combustion or pyrolysis-MS conditions:

-

Nitrogen-containing: Ammonia (NH₃), hydrogen cyanide (HCN), various nitrogen oxides (NOx).

-

Fluorine-containing: Hydrogen fluoride (HF).

-

Carbon-containing: Carbon monoxide (CO), carbon dioxide (CO₂), methane (CH₄), and other small hydrocarbons.

Data Summary and Interpretation

While specific experimental data for this compound is not publicly available, the results from the proposed experiments should be tabulated for clear interpretation.

Table 1: Summary of Thermal Analysis Data

| Parameter | Method | Atmosphere | Result | Interpretation |

| Melting Point (Tm) | DSC | Nitrogen | TBD | Purity and phase behavior |

| Onset of Decomposition (Tonset) | TGA | Nitrogen | TBD | Upper limit for thermal stability |

| Peak Decomposition Temp (Tpeak) | TGA (DTG) | Nitrogen | TBD | Temperature of maximum reaction rate |

| Mass Loss at 600 °C | TGA | Nitrogen | TBD | Indicates extent of volatilization/char yield |

| Decomposition Enthalpy (ΔHd) | DSC | Nitrogen | TBD | Energy release (hazard potential) |

Table 2: Evolved Gas Analysis Results

| Temperature Range (°C) | TGA Mass Loss (%) | Major Evolved Species (by m/z from MS) | Functional Groups (from FTIR) |

| e.g., 250-350 | TBD | e.g., 17 (NH₃) | e.g., N-H stretch |

| e.g., 350-500 | TBD | e.g., 20 (HF), 27 (HCN) | e.g., C≡N stretch |

| >500 | TBD | e.g., 28 (CO/N₂), 44 (CO₂) | e.g., C=O stretch |

Conclusion and Recommendations

This guide establishes a robust framework for the comprehensive evaluation of the thermal stability of this compound. The combination of TGA, DSC, and evolved gas analysis provides a multi-faceted view of its decomposition behavior, from onset temperature and energy release to the specific chemical species formed.

For professionals in drug development and process chemistry, it is recommended to:

-

Perform the outlined TGA and DSC screening on all new batches to ensure consistent thermal behavior.

-

Use the Tonset value as a critical parameter for defining maximum drying temperatures and process limits.

-

Consider the potential for exothermic decomposition when designing scaled-up reactions and ensure adequate heat management controls are in place.

By adhering to these scientifically grounded protocols, researchers can ensure the safe and effective use of this versatile chemical intermediate, mitigating risks and optimizing processes for the development of next-generation materials and therapeutics.

References

-

MySkinRecipes. This compound. [Link]

-

Hemvichian, K., & Ishida, H. (2002). Thermal decomposition processes in aromatic amine-based polybenzoxazines investigated by TGA and GC–MS. Polymer, 43(18), 4949-4957. [Link]

-

Hemvichian, K., & Ishida, H. (2002). Thermal decomposition processes in aromatic amine-based polybenzoxazines investigated by TGA and GC–MS. Semantic Scholar. [Link]

-

Lia, C., et al. (2022). Impact of Solvent on the Thermal Stability of Amines. National Institutes of Health (PMC). [Link]

-

Bryan Research & Engineering, LLC. (2008). Amine Thermal Degradation. [Link]

Sources

An In-depth Technical Guide on the Solubility of 2-Fluoro-5-methylbenzene-1,4-diamine in Organic Solvents

Abstract

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand and determine the solubility of 2-Fluoro-5-methylbenzene-1,4-diamine in common organic solvents. As a key intermediate in the synthesis of pharmaceuticals and other advanced materials, a thorough understanding of its solubility is critical for process optimization, formulation development, and quality control.[1] While extensive quantitative solubility data for this specific compound is not widely available in public literature, this guide presents a detailed methodology for its determination, grounded in established principles of physical chemistry and analytical science. We will explore the theoretical underpinnings of its solubility based on its molecular structure, provide step-by-step experimental protocols for solubility assessment, and offer a template for the presentation and interpretation of the resulting data.

Introduction: The Significance of Solubility in Process Chemistry and Drug Development

This compound is a substituted aromatic amine with a molecular formula of C₇H₉FN₂ and a molecular weight of 140.16 g/mol .[2][3] Its structure, featuring two amine groups, a methyl group, and a fluorine atom on a benzene ring, imparts a unique combination of polarity and lipophilicity. This nuanced molecular architecture dictates its interaction with various solvents, a critical factor in its application. In pharmaceutical development, solubility is a cornerstone of a compound's developability, influencing everything from reaction kinetics in synthesis to bioavailability in final formulations. For process chemists, understanding solubility is paramount for designing efficient crystallization, purification, and isolation procedures.

This guide will provide the necessary theoretical background and practical protocols to empower researchers to systematically evaluate the solubility of this compound and similar novel chemical entities.

Physicochemical Properties and Predicted Solubility Behavior

The solubility of a solute in a solvent is governed by the principle of "like dissolves like." The molecular structure of this compound suggests a complex solubility profile. The two primary amine groups are capable of acting as hydrogen bond donors and acceptors, suggesting potential solubility in protic solvents. Conversely, the aromatic ring and the methyl group contribute to its nonpolar character, indicating an affinity for nonpolar or moderately polar aprotic solvents. The presence of a fluorine atom, an electronegative element, can further influence the molecule's dipole moment and its interactions with polar solvents.

Based on these structural features, we can predict the following general solubility trends:

-

High Solubility: Expected in polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), which can effectively solvate the molecule through dipole-dipole interactions.

-

Moderate to High Solubility: Likely in alcohols like methanol and ethanol, where hydrogen bonding can occur.

-

Moderate Solubility: Possible in moderately polar solvents like acetone and ethyl acetate.

-

Low Solubility: Expected in nonpolar solvents such as hexanes and toluene, where the polar amine groups would be energetically disfavored.

-

pH-Dependent Aqueous Solubility: As an amine, this compound is a weak base.[4][5] Its solubility in aqueous solutions is expected to be low at neutral pH but should increase significantly in acidic conditions due to the formation of a more soluble ammonium salt.[6]

Experimental Determination of Solubility: A Step-by-Step Protocol

The following protocol outlines a robust method for the quantitative determination of the solubility of this compound. This method is based on the equilibrium saturation technique followed by quantitative analysis.

Materials and Equipment

-

This compound (purity >98%)

-

A range of organic solvents (HPLC grade)

-

Analytical balance

-

Vortex mixer

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and pipettes

Experimental Workflow

Caption: Workflow for experimental solubility determination.

Detailed Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

-

Equilibration:

-

Seal the vials and place them in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

-

-

Phase Separation:

-

After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.

-

-

Sampling and Filtration:

-

Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

-

-

Dilution:

-

Accurately dilute the filtered supernatant with a suitable solvent (often the mobile phase of the analytical method) to a concentration that falls within the linear range of the calibration curve.

-

-

Quantitative Analysis:

-

Analyze the diluted samples using a validated HPLC-UV method. A reverse-phase C18 column is often suitable for this type of compound. The concentration is determined by comparing the peak area to a standard calibration curve.

-

-

Data Processing and Calculation:

-

Calculate the solubility of this compound in each solvent, taking into account the dilution factor. The results are typically expressed in mg/mL or g/100mL.

-

Illustrative Solubility Data

The following table presents hypothetical solubility data for this compound in a range of common organic solvents at 25 °C. This data is for illustrative purposes to demonstrate how such information should be presented and is based on the predicted solubility behavior discussed in Section 2.

| Solvent Class | Solvent | Predicted Solubility (mg/mL) at 25 °C | Notes |

| Polar Aprotic | Dimethylformamide (DMF) | > 200 | Strong dipole-dipole interactions facilitate high solubility. |

| Dimethyl sulfoxide (DMSO) | > 200 | Excellent solvent for polar compounds. | |

| Polar Protic | Methanol | 100 - 150 | Hydrogen bonding with the amine groups promotes good solubility. |

| Ethanol | 80 - 120 | Similar to methanol, but slightly lower solubility due to increased alkyl character. | |

| Moderately Polar | Acetone | 50 - 80 | Moderate dipole moment allows for reasonable solvation. |

| Ethyl Acetate | 20 - 40 | Less polar than acetone, resulting in lower solubility. | |

| Nonpolar | Toluene | < 5 | The polar amine groups are not well solvated. |

| Hexanes | < 1 | Significant mismatch in polarity leads to very low solubility. | |

| Aqueous | Water (pH 7) | < 1 | Limited by the nonpolar aromatic ring and methyl group. |

| 0.1 M HCl | > 50 | Protonation of the amine groups forms a highly soluble salt.[4] |

Safety and Handling

Conclusion

This technical guide has provided a comprehensive overview of the theoretical and practical aspects of determining the solubility of this compound in organic solvents. By understanding the physicochemical properties of the molecule and employing the detailed experimental protocol outlined, researchers can generate reliable solubility data. This information is invaluable for the efficient development of synthetic processes, formulations, and other applications where this compound is utilized. The provided illustrative data serves as a useful benchmark for expected solubility trends.

References

- McLaughlin, J. C. Experiment 27 - Amines and Amides.

- Xu, S., et al. (2014). Conductive poly(2,5-substituted aniline)s highly soluble both in water and organic solvents. J Nanosci Nanotechnol., 14(6), 4449-54.

- EMBIBE. (2023). Test for Amines: Check Solubility and Litmus Test, Hinsberg Test.

- Solubility of Things. Aniline.

- ChemicalBook. This compound | 1141669-41-1.

- ChemicalBook. The Solubility of Aniline.

- AiFChem. 1141669-41-1 | this compound.

- ResearchGate. Solubility experiments of aniline tetramer in different solvents.

- BYJU'S. Test for Amino Groups.

- Fisher Scientific.

- Benchchem. A Technical Guide to the Solubility of 3-(Oxan-4-yl)aniline in Common Organic Solvents for Drug Development.

- Chevron Phillips Chemical.

- University of Toronto. Solubility of Organic Compounds.